

Introduction to 2,2,2-Trichloroethoxycarbonyl chloride

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Compound of Interest

Compound Name: 2,2,2-Trichloroethyl chloroformate

Cat. No.: B155179

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An In-depth Technical Guide to 2,2,2-Trichloroethoxycarbonyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,2-Trichloroethoxycarbonyl chloride, commonly referred to as Troc-Cl, is a vital reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trichloroethoxycarbonyl (Troc) protecting group.[1][2] This protecting group is particularly valuable for amines, alcohols, and thiols.[1][2] The Troc group offers significant advantages in complex multi-step syntheses, such as in the preparation of glycans, due to its stability across a range of conditions and its unique, selective removal under reductive conditions.[3][4] This orthogonality allows for the deprotection of the Troc group without affecting other common protecting groups like Boc, Fmoc, or silyl ethers.[5] The Troc group was first introduced in the 1960s by Robert Burns Woodward.[5]

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for 2,2,2-trichloroethoxycarbonyl chloride is provided below for easy reference.

Table 1: Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C ₃ H ₂ Cl ₄ O ₂	[2][6]
Molecular Weight	211.85 g/mol	[2]
Appearance	Colorless to light yellow liquid	[7]
Melting Point	0 to 2 °C	[8]
Boiling Point	171 to 172 °C	[2][8]
Density	1.539 g/mL at 25 °C	[2][6]
Refractive Index	n20/D 1.471	[6]
CAS Number	17341-93-4	[2]

Table 2: Safety and Hazard Information



Hazard	Description	Reference
GHS Pictograms	GHS05 (Corrosive), GHS06 (Toxic)	[2]
Signal Word	Danger	[2]
Hazard Statements	H314 (Causes severe skin burns and eye damage), H331 (Toxic if inhaled)	[7]
Precautionary Statements	P280 (Wear protective gloves/clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	[7]
Incompatibilities	Strong oxidizing agents, strong bases, moisture	[9][10]
Storage	Store at 2-8°C in a dry, well- ventilated place under an inert atmosphere.	[6][11]

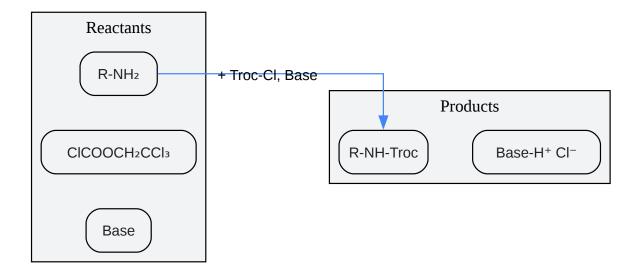
Mechanism of Action: The Troc Protecting Group

The primary application of 2,2,2-trichloroethoxycarbonyl chloride is the introduction of the Troc protecting group. This group temporarily masks the reactivity of functional groups like amines and alcohols, allowing other chemical transformations to be performed on the molecule.[5] The Troc group is stable in hydrolytic, strongly acidic, and mild reductive conditions.[4]

Protection of an Amine

The protection of an amine involves its reaction with 2,2,2-trichloroethoxycarbonyl chloride in the presence of a base. The base neutralizes the HCl generated during the reaction.



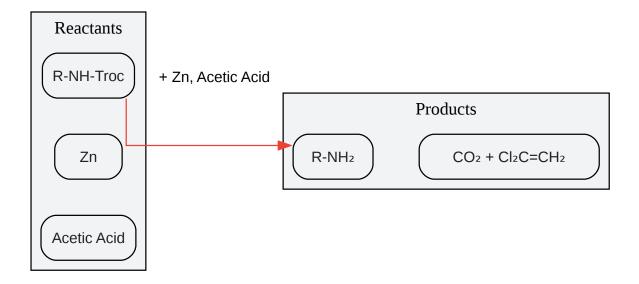


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Caption: General workflow for the protection of an amine using Troc-Cl.

Deprotection of a Troc-Protected Amine

The removal of the Troc group is typically achieved through a reductive cleavage mechanism, most commonly using zinc dust in the presence of an acid like acetic acid.[2][4] This process involves a β -elimination reaction.[5]





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Caption: Reductive cleavage of the Troc protecting group from an amine.

Experimental Protocols

The following are detailed experimental procedures for the protection of an alcohol and an amine using 2,2,2-trichloroethoxycarbonyl chloride, as well as a general deprotection protocol.

Protocol 1: Protection of an Alcohol

This protocol is adapted from a standard procedure for the Troc protection of a hydroxyl group. [5]

Materials:

- Alcohol substrate
- 2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)
- Pyridine
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve the alcohol (1.0 equivalent) in dichloromethane (approximately 20 mL per mmol of alcohol) and cool the solution to 0 °C in an ice bath.
- Add pyridine (8.0 equivalents) to the solution, followed by the dropwise addition of 2,2,2-trichloroethoxycarbonyl chloride (4.0 equivalents).
- Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).



- Upon completion, add saturated aqueous sodium bicarbonate to quench the reaction.
- Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield the Troc-protected alcohol.

Protocol 2: Protection of an Amino Sugar

This protocol describes the N-Troc protection and subsequent acetylation of an amino sugar.[3]

Materials:

- 2-Amino sugar hydrochloride
- Sodium bicarbonate (NaHCO₃)
- 2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)
- · Deionized water
- 1.0 M aqueous HCl
- Dry pyridine
- Acetic anhydride (Ac₂O)

Procedure:

- Dissolve the 2-amino sugar hydrochloride (1.0 equivalent) and sodium bicarbonate (3.0 equivalents) in deionized water (2 mL per mmol of amino sugar).
- Add 2,2,2-trichloroethoxycarbonyl chloride (1.2–1.5 equivalents) dropwise to the solution at room temperature.[3]
- Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.[3]



- Neutralize the reaction mixture with 1.0 M aqueous HCl.
- Concentrate the mixture under reduced pressure and dry the residue in vacuo.
- Dissolve the residue in dry pyridine (1 mL per mmol) under an argon atmosphere.
- Add acetic anhydride (0.5 mL per mmol) to the solution at room temperature.
- Stir the reaction mixture at room temperature until the starting material is completely consumed as monitored by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain the per-O-acetylated N-Troc protected 2-amino sugar.[3]

Protocol 3: Deprotection of a Troc-Protected Substrate

This is a general procedure for the reductive cleavage of the Troc group.[12]

Materials:

- N-Troc protected substrate
- Zinc dust (Zn)
- Acetic acid (AcOH)
- Appropriate solvent for the substrate

Procedure:

- Dissolve the N-Troc protected compound in a suitable solvent.
- Add an excess of zinc dust to the solution.
- · Add acetic acid to initiate the reaction.
- Stir the mixture at room temperature and monitor the reaction progress by TLC.



- Upon completion, filter the reaction mixture to remove excess zinc.
- Perform an appropriate aqueous workup to remove salts and acetic acid.
- Concentrate the organic phase and purify the resulting free amine as necessary.[12]

Applications in Drug Development and Research

The use of 2,2,2-trichloroethoxycarbonyl chloride is prevalent in the synthesis of complex molecules, including pharmaceuticals and natural products. Its ability to provide a robust protecting group that can be removed under specific, mild conditions makes it an invaluable tool.[13] For instance, the N-Troc group can enhance the reactivity of glycosyl donors and acceptors in carbohydrate chemistry, facilitating the synthesis of complex glycans.[3] Furthermore, it is used in the synthesis of piperazine ureas as fatty acid amide hydrolase inhibitors and pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists.[1]

Conclusion

2,2,2-Trichloroethoxycarbonyl chloride is a cornerstone reagent for the introduction of the Troc protecting group in organic synthesis. Its stability and the unique, mild conditions required for the deprotection of the Troc group provide chemists with a reliable and selective method for the manipulation of amine, alcohol, and thiol functionalities. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective and safe use in complex synthetic endeavors within research and drug development.

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